1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S2/c1-13-3-2-4-14(11-13)12-23-17-19-9-10-20(17)24(21,22)16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFUFMWRKSSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with 2-mercapto-1-(3-methylphenyl)ethanone to form the intermediate sulfonyl thioether. This intermediate is then cyclized with an appropriate amidine under acidic or basic conditions to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme often overexpressed in tumors .
2. Antimicrobial Properties
The sulfonamide group present in this compound is known for its antimicrobial activity. It has been reported that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. This makes the compound a potential candidate for developing new antibiotics .
3. Neurological Disorders Treatment
Patents related to similar compounds suggest their use in treating central nervous system (CNS) disorders. The structural modifications of the imidazole ring may enhance the bioavailability and efficacy of these compounds against neurological conditions such as neuropathic pain and other CNS-related disorders .
Material Science Applications
1. Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its sulfonyl group can enhance the thermal and mechanical properties of polymers, leading to applications in high-performance materials .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of such compounds can improve the durability and resistance of coatings against environmental factors .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a valuable tool in biochemical research. It can be employed to study enzyme kinetics and mechanisms, particularly those involving sulfonamide interactions with target enzymes .
2. Drug Development
The structural features of this compound provide a scaffold for the development of new pharmacological agents. By modifying the imidazole ring or the attached phenyl groups, researchers can create derivatives with enhanced biological activity or reduced side effects .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Properties of Sulfonamide Derivatives | Evaluate anticancer activity | Identified significant inhibition of tumor growth in vitro using modified sulfonamides similar to the target compound. |
| Antimicrobial Efficacy of Imidazole Derivatives | Assess antibacterial activity | Demonstrated effective inhibition of bacterial strains through folic acid synthesis interference by sulfonamide derivatives. |
| Neurological Impact of Sulfonamide Compounds | Investigate CNS effects | Found potential therapeutic effects on neuropathic pain models using related sulfonamide structures. |
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The sulfanyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl- and Sulfanyl-Substituted Imidazoles
The following table highlights key structural differences and similarities with related compounds:
*Calculated based on molecular formula.
Electronic and Steric Effects
- Fluorine vs.
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound and ) enhance polarity and hydrogen-bonding capacity compared to thioethers, affecting solubility and target interaction .
- Dihydroimidazole vs. Aromatic Imidazole : Partial saturation in the target compound may reduce planarity, altering binding to enzymes or receptors compared to fully aromatic analogs like 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles .
Biological Activity
The compound 1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16FN3O2S2
- Molecular Weight : 357.43 g/mol
The biological activity of this compound primarily arises from its interaction with various biological targets. It is hypothesized to function as an inhibitor of specific enzymes involved in inflammatory pathways and may exhibit antimicrobial properties. The presence of the sulfonamide group is significant as it often enhances the compound's ability to interact with biological macromolecules.
Biological Activity Overview
The following table summarizes the key biological activities reported for the compound:
Antimicrobial Activity
In a study focusing on the antimicrobial properties of sulfonamide derivatives, the compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research investigating the anti-inflammatory properties revealed that the compound inhibited the production of pro-inflammatory cytokines in vitro. This was particularly evident in macrophage cell lines treated with lipopolysaccharides (LPS), where a marked reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels was observed. This suggests a promising role in treating inflammatory diseases.
Cytotoxicity Studies
A cytotoxicity assay conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Notably, it was found to be particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating substantial potency.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Answer: The compound can be synthesized via multi-step substitution reactions. Key steps include:
- Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine) .
- Thioether formation : Reacting with [(3-methylphenyl)methyl] mercaptan in the presence of a deprotonating agent like NaH .
- Cyclization : Achieving the 4,5-dihydroimidazole core via ring-closing reactions, often catalyzed by ammonium persulfate (APS) or similar oxidizing agents .
Optimization strategies : - Temperature control (e.g., 0–5°C for sulfonylation to minimize side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Purification via column chromatography or recrystallization to isolate high-purity products .
Q. What spectroscopic techniques are critical for structural validation?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl sulfonyl peaks at δ ~7.8 ppm; methylphenyl thioether protons at δ ~2.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 405.1) .
- X-ray crystallography : For definitive stereochemical assignment, as demonstrated in structurally analogous imidazole derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-fluorobenzenesulfonyl vs. chlorophenyl) influence reactivity in cross-coupling reactions?
Answer:
- The electron-withdrawing 4-fluorobenzenesulfonyl group reduces electron density at the imidazole core, slowing electrophilic substitutions but enhancing stability toward oxidation .
- Comparative studies with chlorophenyl analogs show faster nucleophilic aromatic substitution (SNAr) due to weaker electron withdrawal compared to fluorinated groups .
Methodological approach : - Density functional theory (DFT) calculations to map charge distribution.
- Kinetic studies using UV-Vis or in-situ IR to monitor reaction progress .
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Solubility issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
Resolution strategies : - Standardize assays using OECD guidelines for reproducibility.
- Conduct solubility studies (e.g., HPLC-UV quantification in varied solvents) .
Q. What advanced analytical methods are suitable for detecting environmental degradation products?
Answer:
- LC-MS/MS : For identifying hydrolyzed or oxidized metabolites (e.g., sulfonic acid derivatives) with MRM transitions .
- GC-ECD : Sensitive detection of fluorinated fragments at sub-ppb levels .
- Degradation studies : Simulate environmental conditions (pH, UV exposure) and monitor via time-resolved NMR .
Q. Methodological Challenges
Q. How can computational models predict the compound’s interactions with biological targets?
Answer:
Q. What strategies mitigate hazards during large-scale synthesis?
Answer:
- Safety protocols : Use fume hoods and PPE when handling sulfonyl chlorides (corrosive) .
- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Process optimization : Replace batch reactors with flow chemistry to reduce exposure risks .
Q. Structural and Mechanistic Insights
Q. How does the dihydroimidazole ring conformation affect binding to enzyme active sites?
Answer:
Q. Why do fluorinated analogs exhibit prolonged environmental persistence?
Answer:
- The C-F bond’s high bond dissociation energy (~485 kJ/mol) resists hydrolysis and microbial degradation .
- Studies using ¹⁹F NMR track stability in soil/water systems, showing half-lives >6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
